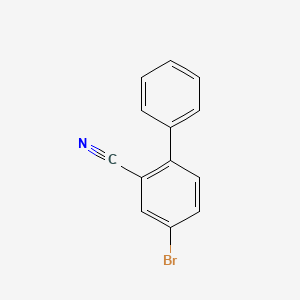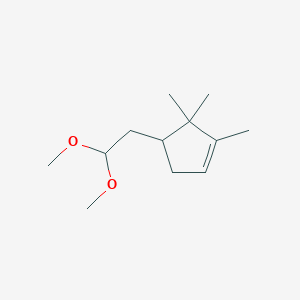
4-(2,2-Dimethoxyethyl)-1,5,5-trimethylcyclopentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dimethoxyethyl)-1,5,5-trimethylcyclopentene is an organic compound characterized by a cyclopentene ring substituted with a 2,2-dimethoxyethyl group and three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethoxyethyl)-1,5,5-trimethylcyclopentene typically involves the reaction of 1,5,5-trimethylcyclopentene with 2,2-dimethoxyethanol in the presence of an acid catalyst. The reaction proceeds through an electrophilic addition mechanism, where the acid catalyst protonates the double bond of the cyclopentene, making it more susceptible to nucleophilic attack by the 2,2-dimethoxyethanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Dimethoxyethyl)-1,5,5-trimethylcyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentene derivatives.
Aplicaciones Científicas De Investigación
4-(2,2-Dimethoxyethyl)-1,5,5-trimethylcyclopentene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2,2-dimethoxyethyl)-1,5,5-trimethylcyclopentene involves its interaction with molecular targets through its functional groups. The dimethoxyethyl group can participate in hydrogen bonding and van der Waals interactions, while the cyclopentene ring can undergo π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2-Dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole: Shares the dimethoxyethyl group but has a different core structure.
4,6-Dihydroxy-2-methylpyrimidine: Contains a similar functional group but differs in the ring structure.
Uniqueness
4-(2,2-Dimethoxyethyl)-1,5,5-trimethylcyclopentene is unique due to its specific combination of a cyclopentene ring with a dimethoxyethyl group and three methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
20145-44-2 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
4-(2,2-dimethoxyethyl)-1,5,5-trimethylcyclopentene |
InChI |
InChI=1S/C12H22O2/c1-9-6-7-10(12(9,2)3)8-11(13-4)14-5/h6,10-11H,7-8H2,1-5H3 |
Clave InChI |
HKVDRKISWRYMIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(C1(C)C)CC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


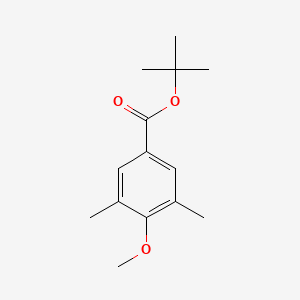
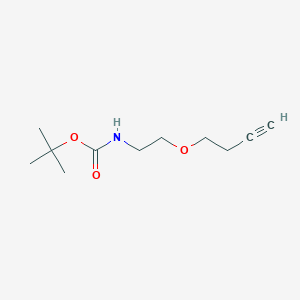
![2-[2-Hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione](/img/structure/B14017183.png)
![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14017191.png)

![5-Bromo-4-chloro-7-methylimidazo[4,3-f][1,2,4]triazine](/img/structure/B14017215.png)
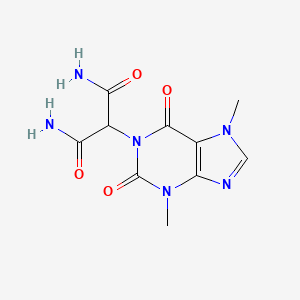
![tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14017227.png)
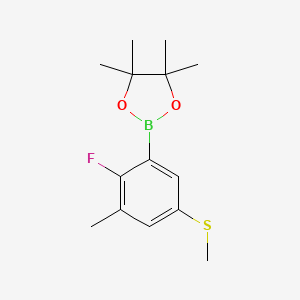
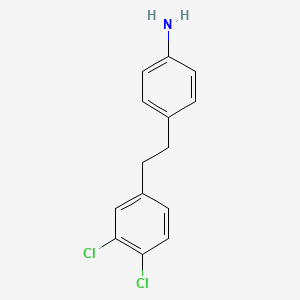
![1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-(methylamino)pyrimidine-2,4-dione](/img/structure/B14017241.png)
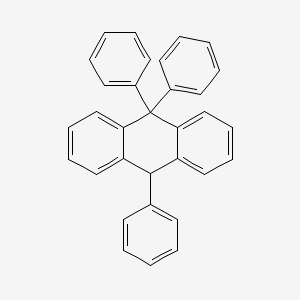
![2-Chloro-5,6-dihydrospiro[cyclopenta[B]thiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B14017252.png)
